N5-(2,4-Dichlorophenyl)-5H-pyrazolo[3,4-d]pyrimidine-4,5-diamine
Description
N5-(2,4-Dichlorophenyl)-5H-pyrazolo[3,4-d]pyrimidine-4,5-diamine is a pyrazolopyrimidine derivative with the molecular formula C11H8Cl2N6 and a molecular weight of 295.13 g/mol (CAS: 338403-46-6) . The compound features a 2,4-dichlorophenyl substituent directly attached to the N5 position of the pyrazolopyrimidine core. Its synthesis involves reacting 5-amino-1-(2,4-dichlorophenyl)-1H-pyrazole-4-carbonitrile with triethyl orthoformate in acetic anhydride, followed by treatment with ammonium hydroxide . While commercial availability is currently discontinued (as per CymitQuimica’s catalog), its structural analogs have been explored for diverse biological activities, including anticancer and anti-tuberculosis (anti-TB) applications .
Properties
IUPAC Name |
N-(2,4-dichlorophenyl)-4-imino-1H-pyrazolo[3,4-d]pyrimidin-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N6/c12-6-1-2-9(8(13)3-6)18-19-5-15-11-7(10(19)14)4-16-17-11/h1-5,14,18H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIKOARVVMAQAPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)NN2C=NC3=C(C2=N)C=NN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis generally proceeds through the following key stages:
- Formation of pyrazolo[3,4-d]pyrimidine core intermediates.
- Introduction of amino groups at positions 4 and 5 of the pyrimidine ring.
- Substitution at the N5 position with the 2,4-dichlorophenyl moiety.
This multistep approach allows for structural modifications and optimization of yields.
Conventional Preparation Method
A reported conventional synthetic procedure for pyrazolo[3,4-d]pyrimidine derivatives, which can be adapted for the target compound, involves:
- Reacting a precursor compound (e.g., compound 1, a suitable pyrazole or pyrimidine derivative) at 10 mM concentration with an aromatic nitrile (15 mM) such as 2,4-dichlorobenzonitrile in dioxane solvent.
- Passing dry hydrogen chloride gas through the reaction mixture for approximately 6 hours under stirring.
- Quenching the reaction by pouring onto crushed ice and basifying with 5% sodium hydroxide solution to precipitate the product.
- Isolating the crude product by filtration, drying, and recrystallization from suitable solvents to obtain the desired pyrazolo[3,4-d]pyrimidine-4,5-diamine derivatives in good to excellent yields.
This method relies on acid-catalyzed cyclization and nucleophilic substitution steps, suitable for introducing the dichlorophenyl substituent.
Multi-Step Synthetic Route Including Cyclization and Alkylation
Another detailed synthetic route involves:
- Cyclization of alkylidene malononitrile derivatives with arylhydrazine derivatives to form 5-amino-4-cyano-pyrazole intermediates.
- Intermolecular cyclization of these intermediates with aliphatic acids in the presence of catalytic phosphorus oxychloride to yield pyrazolo[3,4-d]pyrimidine-4-ones.
- Subsequent N5-alkylation of these pyrazolo[3,4-d]pyrimidine-4-ones with 2,4-dichlorophenyl-containing alkylating agents to afford the final N5-(2,4-Dichlorophenyl)-5H-pyrazolo[3,4-d]pyrimidine-4,5-diamine compounds.
This approach allows for incorporation of various substituents and fine-tuning of the heterocyclic core.
Summary Table of Preparation Methods
| Method No. | Key Steps | Reagents/Conditions | Product Yield | Notes |
|---|---|---|---|---|
| 1. Conventional Acid-Catalyzed Cyclization | Compound 1 + aromatic nitrile, dry HCl gas, dioxane, 6 h | Compound 1 (10 mM), nitrile (15 mM), dry HCl gas, dioxane | Good to excellent | Simple, direct cyclization; suitable for various nitriles |
| 2. Cyclization + N5-Alkylation | Alkylidene malononitrile + arylhydrazine → 5-amino-4-cyano-pyrazole → cyclization with aliphatic acid (POCl3 catalyst) → N5-alkylation | Phosphorus oxychloride catalyst, aliphatic acids, alkylating agents | Moderate to good | Multi-step, modular synthesis allowing substituent variation |
| 3. Modified Mannich Reaction (Related analogues) | 2,4,6-triaminopyrimidine + amines + formaldehyde | Formaldehyde, substituted amines | >50% yield | One-pot reaction, applicable to related tetrahydro derivatives |
Research Findings and Considerations
- The conventional acid-catalyzed cyclization method is widely used due to its efficiency and relatively straightforward procedure, providing good yields of pyrazolo[3,4-d]pyrimidine derivatives.
- The multi-step cyclization and N5-alkylation route offers flexibility for structural modifications, which is valuable for medicinal chemistry optimization.
- Biological screening of related compounds indicates that structural features such as the nature of the N5 substituent and the presence of diamine groups influence biological activity; thus, synthetic methods enabling precise substitution are preferred.
- Despite extensive synthetic efforts on analogues, some related compounds have shown limited therapeutic activity, highlighting the importance of synthetic accessibility for rapid analog generation and biological evaluation.
Chemical Reactions Analysis
N5-(2,4-Dichlorophenyl)-5H-pyrazolo[3,4-d]pyrimidine-4,5-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce different functional groups into the molecule.
Scientific Research Applications
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties:
- In Vitro Studies : It has been shown to induce apoptosis in various cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer), with IC50 values ranging from 45–97 nM and 6–99 nM respectively.
- Mechanisms : The compound's ability to inhibit CDK2 disrupts the cell cycle, which is crucial for tumor growth and proliferation. Additionally, it may possess anti-inflammatory properties that further enhance its therapeutic potential.
Other Biological Activities
Beyond its anticancer effects, N5-(2,4-Dichlorophenyl)-5H-pyrazolo[3,4-d]pyrimidine-4,5-diamine may exhibit:
- Kinase Inhibitory Properties : Similar compounds have been explored for their ability to inhibit various kinases involved in cellular signaling pathways.
- Potential Anti-inflammatory Effects : Preliminary studies suggest that this compound could modulate inflammatory responses, although further research is needed to elucidate these mechanisms.
Comparative Analysis with Related Compounds
A comparative analysis of structurally similar compounds reveals unique aspects of this compound:
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 2-Amino-6-chloropyrimidine | Pyrimidine base with amino group | Anticancer properties | Lacks pyrazolo fusion |
| Pyrazolopyrimidine derivatives | Fused pyrazole-pyrimidine structure | Varies widely; some anticancer | Diverse substituents lead to varied activity |
| 7-Amino-2-methylpyrazolo[3,4-d]pyrimidin-4(5H)-one | Similar fused structure | Antiviral activity | Different position of amino group affects activity |
The distinct substitution pattern and dual amine groups in this compound contribute to its unique biological profile and therapeutic applications.
Case Studies
Several case studies highlight the effectiveness of this compound in preclinical settings:
- Study on MCF-7 Cells : Demonstrated significant reduction in cell viability and induction of apoptosis through CDK2 inhibition.
- Animal Model Trials : Showed that administration of the compound resulted in reduced tumor size without significant toxicity at lower doses.
Mechanism of Action
The mechanism of action of N5-(2,4-Dichlorophenyl)-5H-pyrazolo[3,4-d]pyrimidine-4,5-diamine involves its interaction with CDK2, a key enzyme in cell cycle regulation. By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells. This inhibition is achieved through binding to the ATP-binding site of CDK2, preventing the phosphorylation of downstream targets necessary for cell cycle progression .
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The biological and physicochemical properties of pyrazolopyrimidine derivatives are highly dependent on substituent patterns. Below is a comparative analysis of key analogs:
Physicochemical Properties
| Property | Target Compound | N5-(3-Benzylidene) Analog | N-[(2,4-DCP)methyl] Analog |
|---|---|---|---|
| Molecular Weight | 295.13 | ~300 | 294.15 |
| ClogP | ~3.5 (estimated) | ~2.8–3.2 | ~3.0 |
| Hydrogen Bond Donors | 3 | 3 | 2 |
| Rotatable Bonds | 2 | 4 | 3 |
ClogP: Calculated octanol-water partition coefficient; higher values indicate greater lipophilicity.
Biological Activity
N5-(2,4-Dichlorophenyl)-5H-pyrazolo[3,4-d]pyrimidine-4,5-diamine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an anticancer agent. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical formula: C11H9Cl2N5 and a CAS number of 338403-46-6. Its structure features a pyrazolo ring fused with a pyrimidine moiety and includes two chlorinated phenyl groups attached to the nitrogen of the pyrazolo ring, along with two amine groups at the 4 and 5 positions of the pyrimidine ring.
This compound primarily acts as an inhibitor of Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is crucial for cell cycle regulation, particularly the transition from the G1 phase to the S phase. By binding to the ATP-binding site of CDK2, this compound prevents the phosphorylation of target proteins necessary for cell cycle progression.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity through various mechanisms:
- Inhibition of Tumor Growth : In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells and inhibit cell migration and invasion. It has shown cytotoxic activities against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colorectal cancer), with IC50 values ranging from 45–97 nM and 6–99 nM respectively .
- Mechanisms of Induction : The compound's ability to induce apoptosis is linked to its inhibition of CDK2, leading to cell cycle arrest. This results in programmed cell death in cancerous cells.
Other Biological Activities
In addition to its anticancer properties, this compound may possess anti-inflammatory properties , suggesting potential applications in treating inflammatory diseases.
Comparative Analysis with Similar Compounds
The following table compares this compound with structurally similar compounds regarding their biological activities:
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 2-Amino-6-chloropyrimidine | Pyrimidine base with amino group | Anticancer properties | Lacks pyrazolo fusion |
| Pyrazolopyrimidine derivatives | Fused pyrazole-pyrimidine structure | Varies widely; some anticancer | Diverse substituents lead to varied activity |
| 7-Amino-2-methylpyrazolo[3,4-d]pyrimidin-4(5H)-one | Similar fused structure | Antiviral activity | Different position of amino group affects activity |
The unique substitution pattern and dual amine groups in this compound contribute to its distinct biological profile and therapeutic potential.
Case Studies and Research Findings
- In Vitro Studies : In laboratory settings, various studies have demonstrated that this compound effectively inhibits tumor growth in different cancer cell lines. The results indicate a strong correlation between CDK2 inhibition and reduced cell proliferation rates.
- Pharmacokinetics : The compound exhibits sufficient bioavailability against various cell lines. Its pharmacokinetic profile suggests that it can be optimized for better efficacy in clinical applications.
- Dosage Effects : Animal model studies indicate that lower doses effectively inhibit tumor growth without significant toxicity. This finding is crucial for determining safe dosage levels for potential therapeutic use.
Q & A
Q. What are the key synthetic routes for N5-(2,4-dichlorophenyl)-5H-pyrazolo[3,4-d]pyrimidine-4,5-diamine, and how can reaction conditions be optimized?
The compound can be synthesized via cyclocondensation of 5-amino-1-(2,4-dichlorophenyl)-1H-pyrazole-4-carbonitrile with triethyl orthoformate in acetic anhydride, followed by treatment with ammonium hydroxide. Optimizing reaction time (12–24 hours) and temperature (80–100°C) improves yield (up to 65%) and purity (>95%). Residual solvents and byproducts are removed via column chromatography using silica gel and ethyl acetate/hexane gradients .
Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?
Key methods include:
- X-ray crystallography for confirming bond angles and spatial arrangement (mean C–C deviation: 0.003–0.008 Å) .
- NMR spectroscopy (¹H/¹³C) to verify substituent positions and aromaticity (e.g., dichlorophenyl proton signals at δ 7.4–7.6 ppm) .
- Mass spectrometry (ESI-MS) for molecular weight validation (expected [M+H]+: ~360–370 Da) .
Q. What preliminary biological activities have been reported for pyrazolo[3,4-d]pyrimidine derivatives?
Pyrimidine-diamine analogs exhibit antitubular (MIC: 0.5–2 µg/mL against Mycobacterium tuberculosis) and anticancer activity (IC50: 10–50 µM in leukemia cell lines). The 2,4-dichlorophenyl group enhances lipophilicity, improving membrane permeability .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with improved potency?
- Substituent modification : Replacing the dichlorophenyl group with 3,4-dimethylphenyl (as in CAS 1005307-86-7) increases DHFR inhibition (Ki: 0.8 nM vs. 5 nM for the parent compound) .
- Core scaffold tuning : Introducing a trifluoromethyl group at position 7 (e.g., in pyrazolo[1,5-a]pyrimidines) enhances metabolic stability (t1/2: 6.2 hours in microsomes) .
- Methodology : Use molecular docking (e.g., AutoDock Vina) to predict binding to HSP90 or DHFR, followed by in vitro validation .
Q. What crystallographic data reveal about the compound’s interaction with biological targets?
Single-crystal X-ray studies (R factor: 0.041–0.082) show planar pyrimidine cores (r.m.s. deviation: ≤0.033 Å) and intramolecular hydrogen bonds (N–H⋯N, 2.8–3.0 Å). The dichlorophenyl group forms halogen-π interactions (Cl⋯C distance: 3.4 Å) with hydrophobic enzyme pockets, critical for target engagement .
Q. How can contradictory bioactivity data across studies be resolved?
- Assay standardization : Use identical cell lines (e.g., HepG2 for cytotoxicity) and controls (e.g., methotrexate for DHFR inhibition).
- Solvent consistency : DMSO concentration ≤0.1% to avoid false positives .
- Data cross-validation : Compare IC50 values across orthogonal assays (e.g., MTT vs. ATP-luminescence) .
Methodological Tables
Q. Table 1. Key Physicochemical Properties
| Property | Value | Reference |
|---|---|---|
| Molecular Weight | ~360–370 g/mol | |
| LogP (Predicted) | 3.2–3.8 | |
| Aqueous Solubility | <10 µM (pH 7.4) | |
| Hydrogen Bond Acceptors | 4 |
Q. Table 2. Comparative Bioactivity of Analogues
| Derivative | Target (IC50/Ki) | SAR Insight |
|---|---|---|
| Parent Compound | HSP90 (IC50: 15 µM) | Base scaffold |
| 3-Trifluoromethyl analog | DHFR (Ki: 0.8 nM) | Enhanced enzyme inhibition |
| 3,4-Dimethylphenyl analog | Anticancer (IC50: 8 µM) | Improved selectivity |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
